molecular formula C13H18BrNO3 B14772881 3-(4-Bromo-2-ethylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide

3-(4-Bromo-2-ethylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide

Cat. No.: B14772881
M. Wt: 316.19 g/mol
InChI Key: IAYNOBLIAWXNGX-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-ethylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is an organic compound with a complex structure that includes a brominated aromatic ring, a hydroxy group, and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-ethylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide typically involves multiple steps, starting from readily available precursors. One common approach is the bromination of 2-ethylphenol to introduce the bromine atom at the desired position. This is followed by a series of reactions to introduce the hydroxy group and the amide functionality. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound at a commercial scale .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-ethylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the amide group would yield an amine .

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-ethylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide involves its interaction with specific molecular targets. The brominated aromatic ring and the hydroxy group can participate in various binding interactions with enzymes and receptors, influencing their activity. The amide group can also form hydrogen bonds, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromo-2-ethylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the bromine atom, hydroxy group, and amide functionality allows for a wide range of chemical transformations and interactions, making it a versatile compound in various applications .

Properties

Molecular Formula

C13H18BrNO3

Molecular Weight

316.19 g/mol

IUPAC Name

3-(4-bromo-2-ethylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide

InChI

InChI=1S/C13H18BrNO3/c1-4-9-7-10(14)5-6-11(9)12(16)8-13(17)15(2)18-3/h5-7,12,16H,4,8H2,1-3H3

InChI Key

IAYNOBLIAWXNGX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)Br)C(CC(=O)N(C)OC)O

Origin of Product

United States

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